molecular formula C17H18ClN5 B11209762 1-(3-chloro-4-methylphenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11209762
M. Wt: 327.8 g/mol
InChI Key: ZPEPLFZPUGAAQA-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with a 3-chloro-4-methylphenyl group and a cyclopentylamine moiety.

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors, such as 3-amino-4-cyano-2-thiophenecarboxamides, using reagents like formic acid or triethyl orthoformate . The resulting intermediate is then subjected to further reactions to introduce the 3-chloro-4-methylphenyl and cyclopentylamine groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. The compound’s ability to inhibit protein kinases makes it a potential candidate for the treatment of diseases involving dysregulated kinase activity, such as cancer .

Comparison with Similar Compounds

1-(3-chloro-4-methylphenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H18ClN5

Molecular Weight

327.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-cyclopentylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H18ClN5/c1-11-6-7-13(8-15(11)18)23-17-14(9-21-23)16(19-10-20-17)22-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,19,20,22)

InChI Key

ZPEPLFZPUGAAQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCC4)Cl

Origin of Product

United States

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